molecular formula C20H16N4O3S B2607905 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide CAS No. 2034378-42-0

2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Cat. No.: B2607905
CAS No.: 2034378-42-0
M. Wt: 392.43
InChI Key: KSAWMPKQTVTPEK-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a nucleophilic substitution reaction using appropriate thiazole derivatives.

    Acetamide Formation: The final step involves the coupling of the quinazolinone-thiazole intermediate with benzylamine derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has been investigated for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or proteases, or receptors involved in cell signaling pathways.

    Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline-2-carboxamide.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and its derivatives.

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is unique due to its specific combination of the quinazolinone and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-18(12-24-13-23-17-4-2-1-3-16(17)19(24)26)22-11-14-5-7-15(8-6-14)27-20-21-9-10-28-20/h1-10,13H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAWMPKQTVTPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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